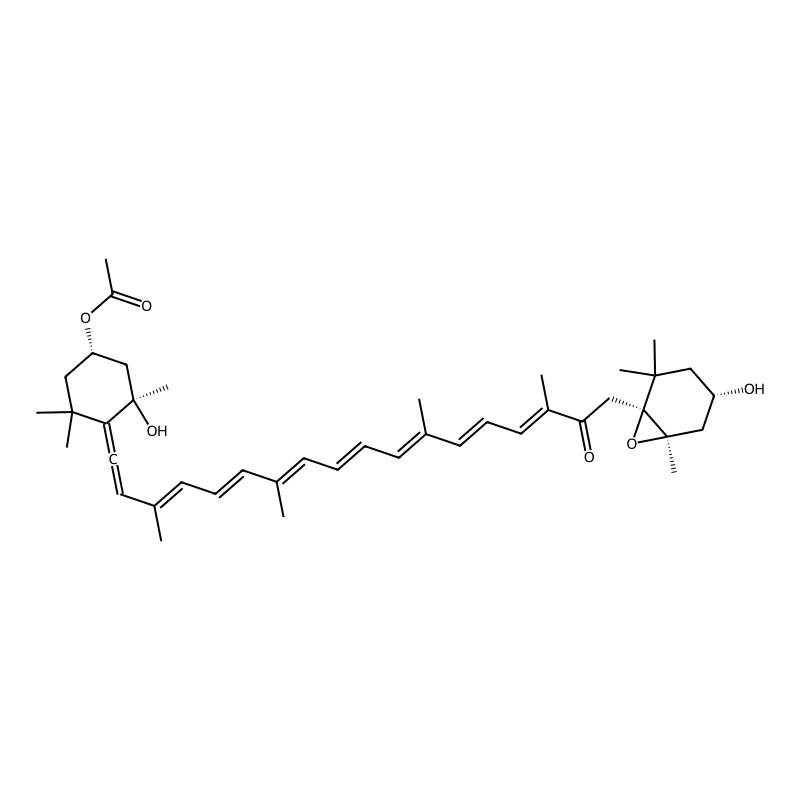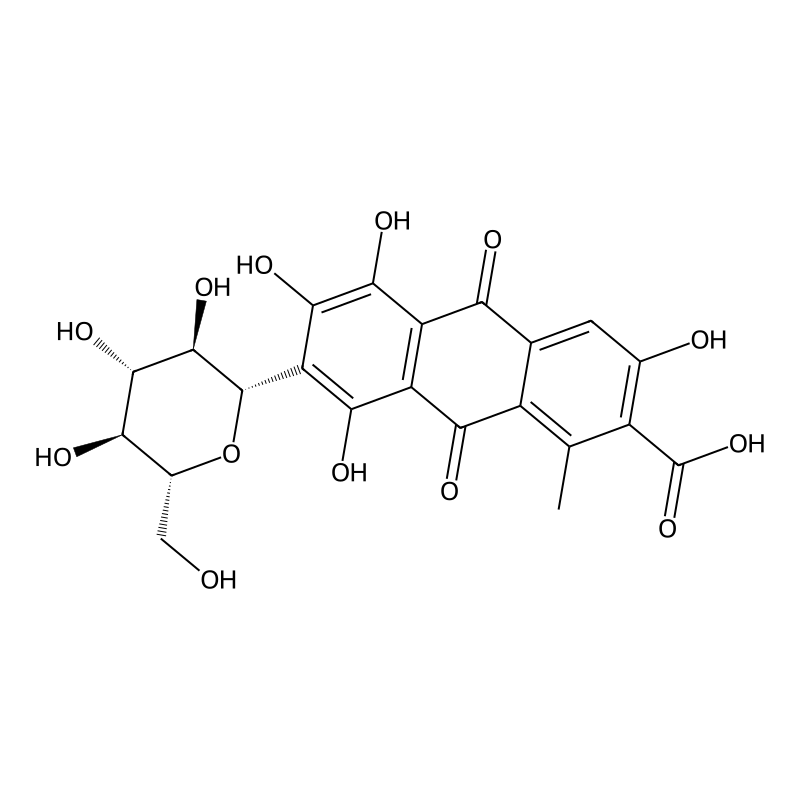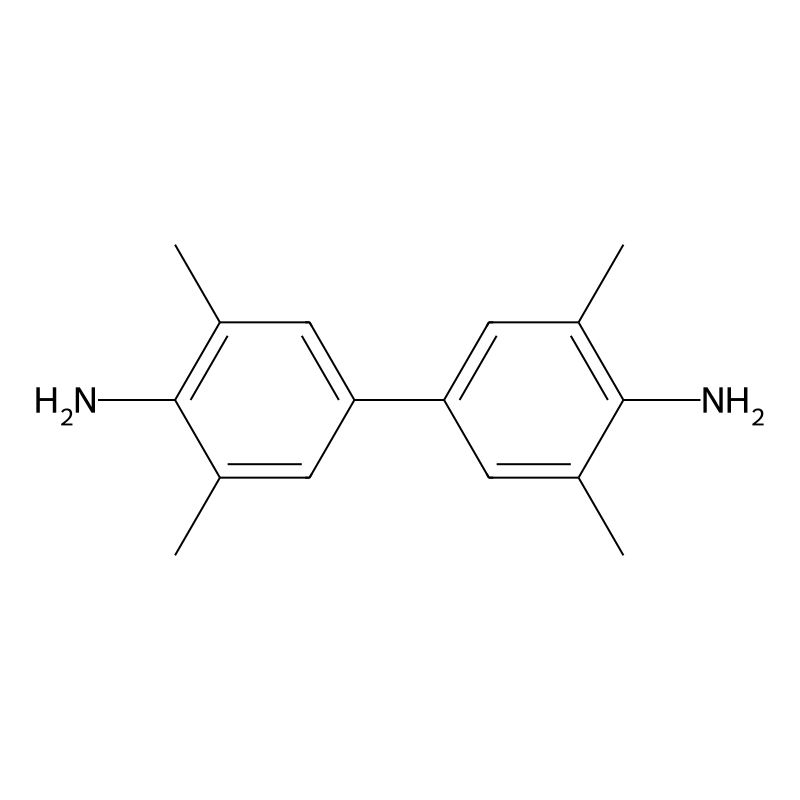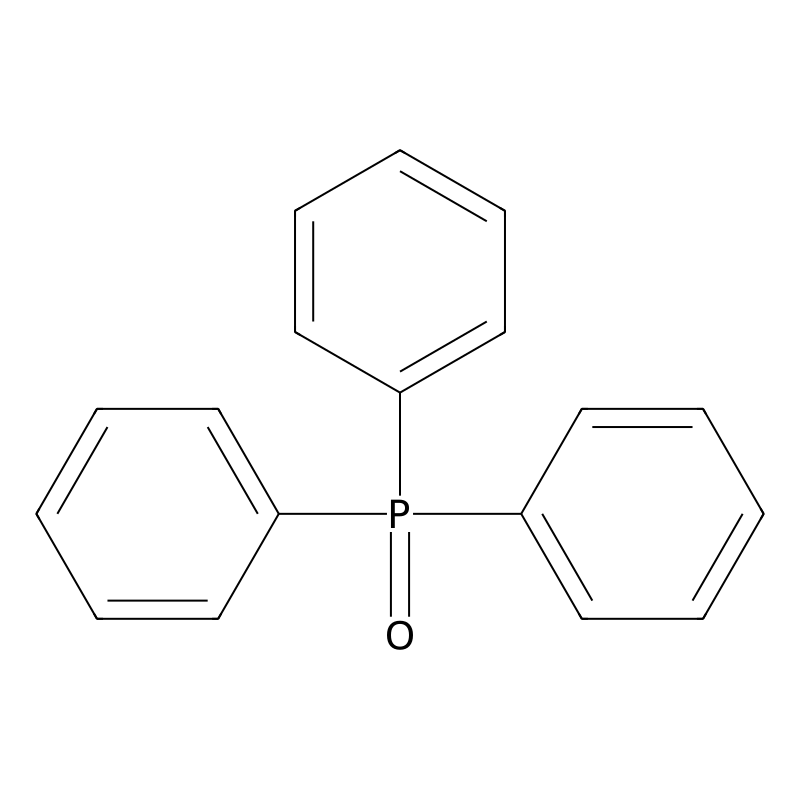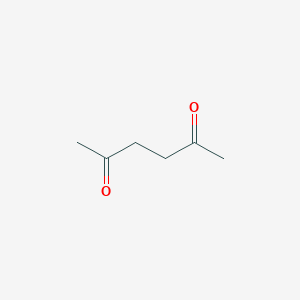Chromatography Standards
CAS No.:3351-86-8
Molecular Formula:C42H58O6
Molecular Weight:658.9 g/mol
Availability:
In Stock
CAS No.:144-68-3
Molecular Formula:C40H56O2
Molecular Weight:568.9 g/mol
Availability:
In Stock
CAS No.:1260-17-9
Molecular Formula:C22H20O13
Molecular Weight:492.4 g/mol
Availability:
In Stock
CAS No.:54827-17-7
Molecular Formula:C16H20N2
Molecular Weight:240.34 g/mol
Availability:
In Stock
CAS No.:791-28-6
Molecular Formula:C18H15OP
Molecular Weight:278.3 g/mol
Availability:
In Stock
CAS No.:110-13-4
Molecular Formula:C6H10O2
Molecular Weight:114.14 g/mol
Availability:
In Stock
